4-(4-Amino-phenyl)-morpholine-3-carboxylic acid
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Overview
Description
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid typically involves the reaction of 4-nitrophenylmorpholine with a carboxylating agent under controlled conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder under reflux conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the morpholine ring.
4-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Aminophenyl disulfide: Contains a disulfide group instead of a carboxylic acid group.
Uniqueness
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a morpholine ring.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(4-aminophenyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c12-8-1-3-9(4-2-8)13-5-6-16-7-10(13)11(14)15/h1-4,10H,5-7,12H2,(H,14,15) |
InChI Key |
OEOYOUKVULSSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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